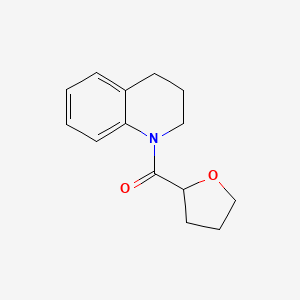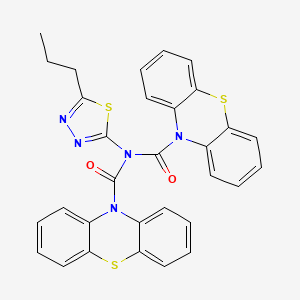
N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.
Attachment of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, usually through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the phenothiazine core with the thiadiazole ring under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the phenothiazine rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings of the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, phenothiazine derivatives are known for their antimicrobial and antitumor activities. This compound could be explored for similar biological activities, including its potential as a therapeutic agent.
Medicine
Phenothiazines have a long history of use as antipsychotic drugs. While this specific compound may not be used clinically, its structural features could inspire the design of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, phenothiazine derivatives are used as dyes, antioxidants, and stabilizers. This compound could find applications in similar areas, particularly in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The phenothiazine core is known to intercalate with DNA, which could be a potential mechanism for its antitumor activity. Additionally, the thiadiazole ring could interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a phenothiazine core.
Promethazine: An antihistamine and antiemetic with a similar structure.
Thioridazine: Another antipsychotic with structural similarities.
Uniqueness
What sets N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide apart is the presence of both the phenothiazine and thiadiazole rings. This dual structure could confer unique electronic and steric properties, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C31H23N5O2S3 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
N-(phenothiazine-10-carbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C31H23N5O2S3/c1-2-11-28-32-33-29(41-28)36(30(37)34-20-12-3-7-16-24(20)39-25-17-8-4-13-21(25)34)31(38)35-22-14-5-9-18-26(22)40-27-19-10-6-15-23(27)35/h3-10,12-19H,2,11H2,1H3 |
InChI Key |
RWRWMXDAQGKVTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N(C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)N5C6=CC=CC=C6SC7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11026236.png)
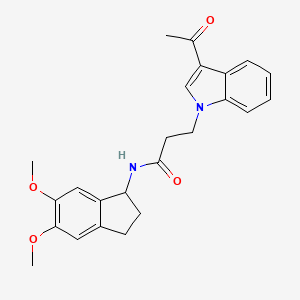

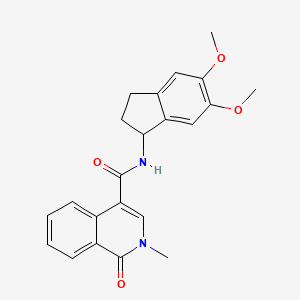
![1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11026250.png)

![1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11026277.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11026283.png)
![2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026286.png)
![N-[1,2,4]Triazol-4-yl-benzenesulfonamide](/img/structure/B11026291.png)
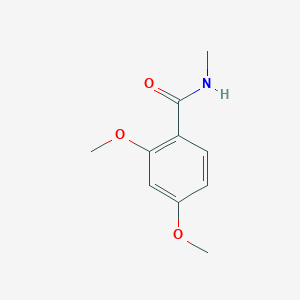
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11026314.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11026326.png)
